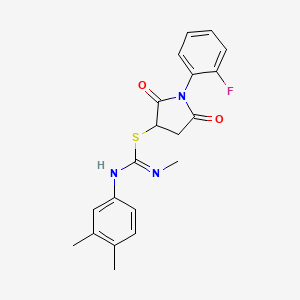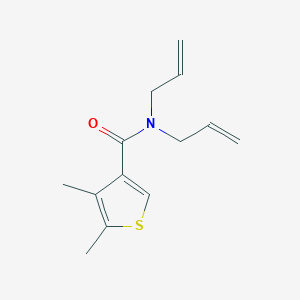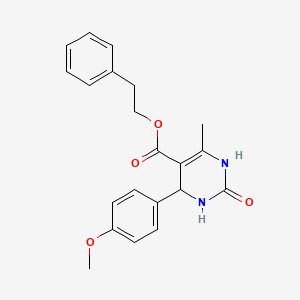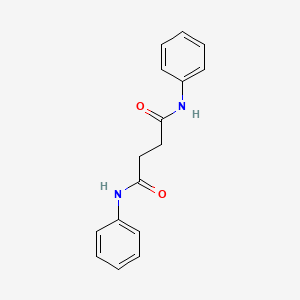![molecular formula C21H37N3O B4970112 4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-2,6-di-tert-butylphenol](/img/structure/B4970112.png)
4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-2,6-di-tert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-2,6-di-tert-butylphenol, also known as DPPE, is a chemical compound that has been widely studied in scientific research. This compound is a potent antioxidant and has been shown to have various biological and physiological effects.
Mechanism of Action
4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-2,6-di-tert-butylphenol acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It also has been shown to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. These mechanisms of action contribute to this compound's protective effects against oxidative stress-induced cell damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress-induced DNA damage and apoptosis. It also has been investigated for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose uptake.
Advantages and Limitations for Lab Experiments
4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-2,6-di-tert-butylphenol is a potent antioxidant and has been shown to have various biological and physiological effects. However, its use in lab experiments is limited by its solubility and stability. It is also relatively expensive compared to other antioxidants.
Future Directions
Future research on 4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-2,6-di-tert-butylphenol should focus on its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Further investigation into its mechanism of action and its effects on signaling pathways is also warranted. Additionally, the development of new and improved synthesis methods for this compound could improve its accessibility and affordability for researchers.
Synthesis Methods
4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-2,6-di-tert-butylphenol can be synthesized through a multi-step process that involves the reaction of 4-tert-butyl-2,6-dimethylphenol with piperazine and ethylene diamine. The resulting compound is then treated with formaldehyde to yield this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-2,6-di-tert-butylphenol has been extensively studied for its antioxidant properties and its potential therapeutic applications. It has been shown to protect against oxidative stress-induced cell damage and has been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
4-[[4-(2-aminoethyl)piperazin-1-yl]methyl]-2,6-ditert-butylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O/c1-20(2,3)17-13-16(14-18(19(17)25)21(4,5)6)15-24-11-9-23(8-7-22)10-12-24/h13-14,25H,7-12,15,22H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDASMFVPZLIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCN(CC2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-fluorophenoxy)ethyl]amino}ethanol](/img/structure/B4970034.png)



![N-benzyl-N,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4970058.png)

![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(5-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B4970067.png)
![6-[4-(aminocarbonyl)-1-piperidinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4970080.png)
![N-1,3-benzodioxol-5-yl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4970084.png)
![2-[(2-chloro-5-nitrophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B4970088.png)



![N-[(allylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B4970146.png)